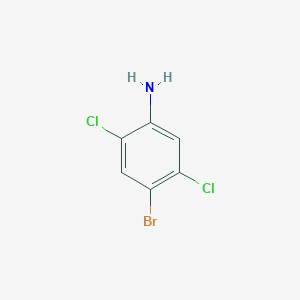

4-Bromo-2,5-dichloroaniline

Übersicht

Beschreibung

4-Bromo-2,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 5th positions, respectively. This compound is typically found as an off-white or gray to yellow powder or crystals .

Vorbereitungsmethoden

The synthesis of 4-Bromo-2,5-dichloroaniline can be achieved through several methods:

Synthetic Routes: One common method involves the bromination of 2,5-dichloroaniline using N-bromosuccinimide in acetonitrile under irradiation conditions. The reaction proceeds as follows:

Industrial Production: Industrial production methods typically involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic ring undergo nucleophilic substitution under specific conditions:

Halogen Replacement :

- Bromine substitution : Reacts with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents (e.g., acetonitrile) to yield hydroxyl derivatives .

- Chlorine substitution : Selective displacement of chlorine at the 2- or 5-position occurs with ammonia or amines under catalytic conditions .

Example Reaction :Conditions: Irradiation in acetonitrile, 60–80°C .

2.1. Schiff Base Formation

4-Bromo-2,5-dichloroaniline reacts with carbonyl compounds to form Schiff base ligands:

Reaction with 4-chloro-2-hydroxybenzaldehyde :Conditions: Glacial acetic acid catalyst, ethanol solvent, reflux (3–4 hours) .

Yield: 81% .

Key Properties of Schiff Base :

- Exhibits intramolecular hydrogen bonding (O–H⋯N) .

- Demonstrates π→π* and n→π* electronic transitions (λₘₐₓ = 237–357 nm) .

2.2. Metal Complexation

The Schiff base ligand coordinates with transition metals to form stable complexes:

Nickel(II) Complex Synthesis :Conditions: Triethylamine (Et₃N) in ethanol, reflux (3 hours) .

Yield: 73% .

Properties of [Ni(BrcO)₂] :

- Square-planar geometry confirmed by single-crystal XRD .

- Antibacterial activity against E. coli (MIC = 15.62 µg/mL) .

3.1. Bromination Selectivity

This compound is synthesized via regioselective bromination of 2,5-dichloroaniline using N-bromosuccinimide (NBS):Conditions: Acetonitrile solvent, UV irradiation .

Selectivity: >95% for 4-position .

4.1. Substitution vs. Dichloroaniline Isomers

The 4-bromo substituent enhances electrophilicity compared to non-brominated analogs:

| Compound | Reactivity with NaOH | Major Product |

|---|---|---|

| This compound | Fast (1 hour) | 4-Hydroxy-2,5-dichloroaniline |

| 2,5-Dichloroaniline | Slow (>6 hours) | 2-Hydroxy-5-chloroaniline |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-2,5-dichloroaniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of dyes, pharmaceuticals, and agrochemicals. The compound's unique halogen substituents enhance its reactivity in nucleophilic substitution reactions, making it suitable for creating more complex molecules .

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. . Its biological activities are attributed to its ability to interact with specific molecular targets, potentially inhibiting enzyme functions critical for microbial survival .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Research focuses on modifying its structure to enhance pharmacological properties, particularly in the development of new anticancer agents . The incorporation of metal ions into Schiff base complexes derived from this compound has shown promising results in improving biological activity and selectivity against cancer cells .

Dye Production

In industrial settings, this compound is utilized in the formulation of dyes and pigments due to its stable chemical properties and vibrant coloration capabilities. This application is significant in textile manufacturing and other industries requiring colorants .

Agrochemicals

The compound is also used as an intermediate in the production of insecticides and acaricides. Its derivatives are formulated into active substances that target pests effectively while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5-dichloroaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism. The exact mechanism of action is still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,5-dichloroaniline can be compared with other similar compounds, such as:

2,3-Dichloroaniline: This compound has chlorine atoms at the 2nd and 3rd positions and lacks the bromine atom.

2,4-Dichloroaniline: Chlorine atoms are at the 2nd and 4th positions.

2,5-Dichloroaniline: Chlorine atoms are at the 2nd and 5th positions, similar to this compound but without the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

4-Bromo-2,5-dichloroaniline (C6H4BrCl2N) is an organic compound that has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Overview of this compound

This compound is characterized by the substitution of bromine and chlorine atoms at the 4th, 2nd, and 5th positions on the aniline ring. It typically appears as an off-white to yellow powder or crystals. Its synthesis often involves bromination processes, which are critical for enhancing its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within microbial cells:

- Antimicrobial Action : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve the inhibition of key enzymes or disruption of cell membrane integrity.

- Enzyme Inhibition : It has been noted to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and growth processes in microorganisms .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that this compound showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging between 15.62 µg/mL and 31.25 µg/mL. The Minimum Bactericidal Concentration (MBC) values indicated a bactericidal effect at higher concentrations .

- Comparative Studies : When compared with similar compounds like 2,4-dichloroaniline and 2,6-dichloroaniline, this compound exhibited superior antimicrobial properties due to its unique halogen substitution pattern. This specificity enhances its interaction with microbial targets .

- Toxicological Profile : Research has also focused on the toxicological aspects of the compound. It has been classified as having moderate toxicity levels in certain assays, suggesting that while it is effective against pathogens, care must be taken regarding its potential effects on human health and the environment .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 15.62 | 31.25 |

| Staphylococcus aureus | 31.25 | 62.50 |

Table 2: Comparison of Biological Activities with Similar Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 15.62 - 31.25 | 31.25 - 62.50 |

| 2,4-Dichloroaniline | >100 | >100 |

| 2,6-Dichloroaniline | >100 | >100 |

Eigenschaften

IUPAC Name |

4-bromo-2,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXFVZDKSRPFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294145 | |

| Record name | 4-Bromo-2,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-27-8 | |

| Record name | 1940-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.